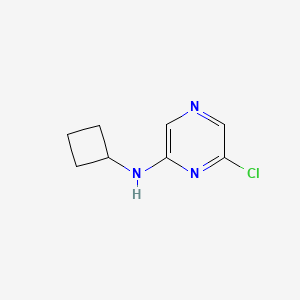

6-chloro-N-cyclobutylpyrazin-2-amine

Description

6-Chloro-N-cyclobutylpyrazin-2-amine is a pyrazine derivative featuring a chloro substituent at the 6-position and a cyclobutylamine group at the 2-position. Pyrazines are heterocyclic aromatic compounds widely used in pharmaceuticals and agrochemicals due to their versatile reactivity and ability to modulate biological activity.

Properties

Molecular Formula |

C8H10ClN3 |

|---|---|

Molecular Weight |

183.64 g/mol |

IUPAC Name |

6-chloro-N-cyclobutylpyrazin-2-amine |

InChI |

InChI=1S/C8H10ClN3/c9-7-4-10-5-8(12-7)11-6-2-1-3-6/h4-6H,1-3H2,(H,11,12) |

InChI Key |

KWDXOIHTZPKLRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC2=CN=CC(=N2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs and their properties:

Analysis of Substituent Effects

Cycloalkyl Substituents

- Cyclopentyl vs. Cyclobutyl: The cyclopentyl analog (C₉H₁₂ClN₃, MW 209.67) exhibits moderate synthesis yield (36%) via nucleophilic substitution under mild conditions .

- Cyclohexyl-Methyl : The cyclohexyl-methyl derivative (C₁₁H₁₆ClN₃, MW 225.72) has a higher LogD (3.0) compared to cyclopentyl analogs, suggesting increased lipophilicity due to the larger substituent .

Alkyl Substituents

- Dipropyl : The dipropyl analog (C₁₀H₁₆ClN₃) lacks polar functional groups, likely enhancing membrane permeability but reducing aqueous solubility .

- 2,2-Difluoroethyl : The difluoroethyl group (C₆H₆ClF₂N₃) introduces electronegative fluorine atoms, lowering pKa (2.82) and increasing acidity, which may influence binding interactions in biological systems .

Heterocyclic Substituents

Physicochemical Properties

- LogD Trends : Cyclohexyl-methyl analogs exhibit higher LogD values than cyclopentyl derivatives, correlating with increased lipophilicity. The cyclobutyl group’s compact size may result in intermediate LogD values.

- pKa Modulation : Fluorinated substituents (e.g., 2,2-difluoroethyl) significantly lower pKa, enhancing solubility in acidic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.